molecular formula C9H8FNO3 B8242587 2-carbamoyl-5-fluorobenzoic acid

2-carbamoyl-5-fluorobenzoic acid

Cat. No.: B8242587
M. Wt: 197.16 g/mol
InChI Key: SNENXONBQPJEHA-UHFFFAOYSA-N
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Description

2-Carbamoyl-5-fluorobenzoic acid is an organic compound with the molecular formula C8H6FNO3 It is a derivative of benzoic acid, where the hydrogen atom at the second position is replaced by a carbamoyl group (–CONH2) and the hydrogen atom at the fifth position is replaced by a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-carbamoyl-5-fluorobenzoic acid can be achieved through several methods. One common approach involves the reaction of 2-amino-5-fluorobenzoic acid with phosgene or a phosgene equivalent to form the corresponding isocyanate intermediate, which is then hydrolyzed to yield the desired product. The reaction conditions typically involve the use of an inert solvent such as dichloromethane and a base such as triethylamine to neutralize the hydrogen chloride generated during the reaction.

Another method involves the direct fluorination of 2-carbamoylbenzoic acid using a fluorinating agent such as Selectfluor. This reaction is usually carried out in an organic solvent like acetonitrile under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods with optimization for yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-Carbamoyl-5-fluorobenzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The carbamoyl group can be hydrolyzed to form the corresponding carboxylic acid and ammonia.

    Oxidation and Reduction: The compound can undergo oxidation to form the corresponding nitro compound or reduction to form the corresponding amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), are employed.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used.

Major Products Formed

    Substitution Reactions: Formation of substituted benzoic acid derivatives.

    Hydrolysis: Formation of 2-fluorobenzoic acid and ammonia.

    Oxidation and Reduction: Formation of nitro or amine derivatives.

Scientific Research Applications

2-Carbamoyl-5-fluorobenzoic acid has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.

    Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-carbamoyl-5-fluorobenzoic acid depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or interacting with biological targets such as receptors or DNA. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively reach and interact with its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-Carbamoylbenzoic Acid: Lacks the fluorine atom, resulting in different chemical and biological properties.

    5-Fluorobenzoic Acid: Lacks the carbamoyl group, affecting its reactivity and applications.

    2-Amino-5-fluorobenzoic Acid: Contains an amino group instead of a carbamoyl group, leading to different reactivity and applications.

Uniqueness

2-Carbamoyl-5-fluorobenzoic acid is unique due to the presence of both the carbamoyl and fluorine substituents, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for specific interactions with biological targets and unique applications in various fields.

Biological Activity

2-Carbamoyl-5-fluorobenzoic acid (CFA) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

CFA is characterized by its unique molecular structure, which includes a carbamoyl group and a fluorine atom attached to a benzoic acid backbone. Its chemical formula is C8H6FNO3\text{C}_8\text{H}_6\text{F}\text{N}\text{O}_3, and it has been identified as an intermediate in the synthesis of various pharmaceutical compounds.

The biological activity of CFA is primarily attributed to its ability to interact with specific biological targets. The presence of the fluorine atom enhances lipophilicity and metabolic stability, allowing for effective interaction with molecular targets such as enzymes and receptors. Notably, CFA has shown promise in:

  • Inhibiting Apoptotic Proteins : Research indicates that CFA can bind to anti-apoptotic Bcl-2 family proteins, which are overexpressed in many cancers. This binding can induce apoptosis in cancer cells reliant on these proteins for survival .
  • Antimicrobial Activity : CFA has been evaluated for its potential antimicrobial properties, particularly against various bacterial strains. Its structural features may contribute to inhibiting bacterial growth through interference with cellular processes.

In Vitro Studies

In vitro studies have demonstrated the efficacy of CFA in targeting cancer cell lines. For example, a study highlighted that CFA exhibits equipotent binding to Mcl-1 and Bfl-1 proteins, which are critical for cell survival in certain lymphomas. The compound showed a binding affinity (K_i values) of approximately 100 nM, indicating significant potential as a dual inhibitor against these targets .

Case Studies

  • Cancer Cell Lines : In experiments involving engineered lymphoma cells, CFA was observed to induce cell death effectively. This was attributed to its selective binding profile, which allows it to target specific apoptotic pathways without affecting other anti-apoptotic proteins like Bcl-2 and Bcl-xL .
  • Antimicrobial Testing : In studies assessing the antimicrobial effects of CFA, it was found to exhibit activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth.

Comparative Analysis

To better understand the uniqueness of CFA, it is beneficial to compare it with structurally similar compounds:

CompoundKey FeaturesBiological Activity
2-Carbamoylbenzoic Acid Lacks fluorine; different reactivityLimited anticancer properties
5-Fluorobenzoic Acid Lacks carbamoyl group; affects reactivityModerate antimicrobial activity
2-Amino-5-fluorobenzoic Acid Contains amino group; alters reactivityPotentially less effective in apoptosis induction

CFA's combination of both carbamoyl and fluorine groups provides distinct advantages in terms of biological activity compared to other derivatives.

Properties

IUPAC Name

methyl 2-carbamoyl-5-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO3/c1-14-9(13)7-4-5(10)2-3-6(7)8(11)12/h2-4H,1H3,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNENXONBQPJEHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)F)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-tert-butoxycarbonylaminocarbonyl-5-fluoro-benzoic acid methyl ester (4.5 g, 15.13 mmol) plus regioisomer in CH2Cl2 (25 mL) is added TFA (2.0 mL, 25.96 mmol). The reaction mixture is stirred at room temperature for 3 hours and concentrated under reduced pressure to afford 5-fluoro-phthalamic acid methyl ester plus regioisomer (2.24 g, 75%).
Name
2-tert-butoxycarbonylaminocarbonyl-5-fluoro-benzoic acid methyl ester
Quantity
4.5 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

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